molecular formula C13H18BrNO2 B11830880 L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester

L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester

Cat. No.: B11830880
M. Wt: 300.19 g/mol
InChI Key: WJXJNTWKJDJAGJ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a valine residue and a 4-bromophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester typically involves the esterification of L-valine with a 4-bromobenzyl group. One common method includes the use of L-valine methyl ester hydrochloride and 4-bromomethylbenzene. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester involves its interaction with various molecular targets. The bromophenyl group can interact with biological membranes, potentially disrupting microbial cell walls. Additionally, the valine residue may play a role in binding to specific enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester is unique due to its specific combination of a valine residue and a 4-bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

methyl (2S)-2-[(4-bromophenyl)methylamino]-3-methylbutanoate

InChI

InChI=1S/C13H18BrNO2/c1-9(2)12(13(16)17-3)15-8-10-4-6-11(14)7-5-10/h4-7,9,12,15H,8H2,1-3H3/t12-/m0/s1

InChI Key

WJXJNTWKJDJAGJ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)Br

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.